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Cat. No.: B032938

A Comprehensive Guide to Chemical Shifts of Common Laboratory Solvents in Chloroform-d

For researchers, scientists, and professionals in drug development, accurate identification of
signals in Nuclear Magnetic Resonance (NMR) spectra is paramount. Samples are often
contaminated with residual solvents from synthesis, purification, or the NMR tube itself. This
guide provides a comprehensive comparison of *H and 3C NMR chemical shifts for common
laboratory solvents and other impurities when using Chloroform-d (CDCls) as the NMR
solvent. The data presented is compiled from highly reputable literature sources, ensuring
accuracy and reliability for your research needs.

Data Presentation: Chemical Shifts in CDCIs

The chemical shifts of the residual protons in deuterated solvents are a key reference point.
For Chloroform-d, the residual CHCIs signal is observed at approximately 7.26 ppm in *H
NMR and 77.2 ppm in 3C NMR.[1] All other chemical shifts are reported relative to
tetramethylsilane (TMS) at 0.00 ppm.[2][3]

The following tables summarize the *H and 3C NMR chemical shifts of common laboratory
solvents and impurities in CDCls. It is important to note that chemical shift values can be
influenced by factors such as concentration, temperature, and the presence of other solutes.[4]

[51[6]

Table 1: *H NMR Chemical Shifts of Common Solvents and Impurities in CDCls
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Compound Chemical Shift (6, ppm) Multiplicity
Acetone 2.17 S
Acetonitrile 2.10 S
Benzene 7.36 S
tert-Butanol 1.28 S
Chloroform 7.26 S
Cyclohexane 1.43 S
1,2-Dichloroethane 3.73 S
Dichloromethane 5.30 S
Diethyl ether 3.48 (q), 1.21 (1) q,t
Dimethylformamide (DMF) 8.03 (s), 2.92 (s), 2.88 (s) S,S, S
Dimethyl sulfoxide (DMSO) 2.54 s
1,4-Dioxane 3.71 S
Ethanol 3.72 (q), 1.25 (1) q,t
Ethyl acetate 4.12 (q), 2.05 (s), 1.26 (1) g, st
n-Hexane 1.29 (m), 0.88 (1) m, t
Methanol 3.49 S
n-Pentane 1.28 (m), 0.89 (1) m, t
2-Propanol 4.12 (sept), 1.22 (d) sept, d
Pyridine 8.62 (m), 7.69 (m), 7.32 (m) m, m, m
Tetrahydrofuran (THF) 3.76 (m), 1.85 (m) m, m
Toluene 7.27-7.17 (m), 2.36 (s) m, s
Water 1.56 S
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Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-
7515 and subsequent publications.[2][3][4]

Table 2: 13C NMR Chemical Shifts of Common Solvents and Impurities in CDCls

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
http://ccc.chem.pitt.edu/wipf/Web/4505.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound Chemical Shift (6, ppm)
Acetone 206.7, 30.6

Acetonitrile 117.7, 1.3

Benzene 128.4

tert-Butanol 68.9, 31.6

Chloroform 77.2

Cyclohexane 27.1

1,2-Dichloroethane 44.9

Dichloromethane 53.8

Diethyl ether 66.0, 15.2

Dimethylformamide (DMF)

162.5, 36.2, 31.1

Dimethyl sulfoxide (DMSO) 40.5
1,4-Dioxane 67.2
Ethanol 58.6, 18.4

Ethyl acetate

171.1, 60.3, 21.0, 14.2

n-Hexane 31.8,22.8,14.2
Methanol 49.9

n-Pentane 34.6,22.7,14.0
2-Propanol 64.0, 25.4

Pyridine 150.2, 135.9, 123.6

Tetrahydrofuran (THF)

67.9, 25.7

Toluene

137.9,129.2,128.3, 125.5,21.4

Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-

7515 and subsequent publications.[2][3][4]
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Experimental Protocols

The referenced data was primarily collected using the following general experimental
methodology:

Sample Preparation: Stock solutions of the impurity compounds were prepared.[3][4] For *H
NMR, a small volume (typically a few microliters) of the impurity or a stock solution was added
to approximately 0.6 mL of deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.[4]
For 13C NMR, a slightly more concentrated sample was often used.[2] Tetramethylsilane (TMS)
was added as an internal reference standard for chemical shifts (& = 0.00 ppm).[2][4]
Deuterated chloroform (CDCIs) is commercially available from suppliers like Cambridge Isotope
Laboratories.[7][8]

NMR Data Acquisition: NMR spectra were acquired on spectrometers operating at various
frequencies (e.g., 300, 500, or 600 MHz for 1H).[3][4] Spectra were typically recorded at room
temperature (approximately 298 K or 24-25 °C).[3][4] The residual solvent peak of CDClIs was
used to lock the magnetic field frequency.

Data Referencing: All *H and 13C chemical shifts were referenced to the TMS signal at 0.00
ppm.[2] The residual solvent peak (CHCIs in CDCIs) can also be used as a secondary
reference, with its chemical shift calibrated against TMS.[1]

Visualization of the NMR Referencing Workflow

The following diagram illustrates the logical workflow for identifying and referencing chemical
shifts of impurities in an NMR spectrum using Chloroform-d.
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Caption: Workflow for NMR sample preparation, data acquisition, and spectral analysis in
CDCls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b032938?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

